4-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
4-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with ethylthio and thiophen-2-yl-thiazol-2-yl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under basic conditions.
Introduction of the Thiophene Group: The thiophene group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the Benzamide Core: The benzamide core is attached through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid, halogens, Lewis acid catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
4-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer. Its unique structure allows for the exploration of various biological activities.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes essential for cell wall synthesis or cancer cell proliferation pathways.
Molecular Targets and Pathways
Enzymes: Bacterial cell wall synthesis enzymes, cancer cell proliferation enzymes
Receptors: Specific receptors involved in disease pathways
Comparison with Similar Compounds
Similar Compounds
- 4-(methoxyphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
- Isopropyl-(4-thiophen-2-yl-thiazol-2-yl)-amine
Uniqueness
4-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is unique due to the presence of both ethylthio and thiophen-2-yl-thiazol-2-yl groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-ethylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS3/c1-2-20-12-7-5-11(6-8-12)15(19)18-16-17-13(10-22-16)14-4-3-9-21-14/h3-10H,2H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWUXNACTABSJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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